INCB052793
Description
Contextualization of Janus Kinase (JAK) Inhibition in Disease Pathogenesis
The Janus kinase (JAK) family of proteins, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in the signal transduction of numerous cytokines and growth factors. youtube.com This signaling is essential for a variety of cellular processes, including proliferation, differentiation, migration, and apoptosis. jscimedcentral.com
The JAK/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that is central to immune response and blood cell formation. nih.govuclouvain.be Dysregulation of this pathway, often through constitutive activation, is a common feature in many hematologic malignancies. jscimedcentral.comhaematologica.org This aberrant signaling can be driven by mutations in JAKs, cytokine receptors, or other components of the pathway, leading to uncontrolled cell growth and survival. nih.govuclouvain.be For instance, mutations like JAK2 V617F are well-established drivers in myeloproliferative neoplasms. jscimedcentral.com In other blood cancers, the overexpression of components like JAK2 has been implicated in the disease's progression. nih.govuclouvain.be
Multiple myeloma (MM) is a cancer of plasma cells in the bone marrow. The growth and survival of myeloma cells are often dependent on cytokines present in the bone marrow microenvironment, such as Interleukin-6 (IL-6). multiplemyelomahub.comhematologyandoncology.net IL-6 signaling is mediated through the JAK/STAT pathway, making it a rational target for therapeutic intervention. multiplemyelomahub.comnih.gov Specifically, the activation of JAK1 and JAK2 is implicated in the pathogenesis of MM. hematologyandoncology.net
Selective inhibition of JAK1 is a therapeutic strategy aimed at disrupting this pathological signaling while potentially minimizing off-target effects that might be associated with broader JAK inhibition. hematologyandoncology.net Overexpression of JAK in the bone marrow is considered a key survival factor for multiple myeloma and can contribute to resistance to standard therapies. cancernetwork.com By targeting JAK1, INCB052793 aims to block the downstream signaling that promotes the proliferation and survival of malignant plasma cells. cancer.gov
Overview of this compound as a Preclinical Research Compound
This compound is an orally bioavailable small-molecule inhibitor that selectively targets Janus-associated kinase 1 (JAK1). cancer.gov Its mechanism of action involves binding to and inhibiting the phosphorylation of JAK1, which in turn interferes with JAK-dependent signaling. cancer.gov This disruption of the JAK/STAT pathway can lead to the inhibition of cellular proliferation in tumor cells that are reliant on this signaling cascade. cancer.gov Preclinical studies have been instrumental in demonstrating the anti-myeloma effects of this compound, both as a single agent and in combination with other established anti-myeloma therapies. nih.govmultiplemyelomahub.com
Detailed Research Findings
Preclinical evaluations of this compound have provided significant insights into its potential anti-cancer activity, particularly in multiple myeloma.
In Vitro Studies
In laboratory settings, this compound has demonstrated a notable ability to inhibit the viability of multiple myeloma cells.
Single-Agent Activity: When used alone, this compound caused a significant reduction in the viability of primary multiple myeloma cells freshly isolated from patients, as well as in established human myeloma cell lines such as RPMI8226 and U266. multiplemyelomahub.comnih.gov
Combination Activity: The anti-myeloma effects of this compound were enhanced when used in combination with other anti-myeloma agents. nih.gov Studies have shown that combining this compound with proteasome inhibitors (like bortezomib (B1684674) and carfilzomib) and glucocorticosteroids (such as dexamethasone) resulted in a greater inhibition of primary MM cell viability compared to any of the agents used alone. multiplemyelomahub.comhematologyandoncology.net Specifically, the combination of this compound with carfilzomib (B1684676) or bortezomib led to a markedly higher proportion of apoptotic and necrotic myeloma tumor cells in the RPMI8226 cell line. researchgate.net
| Cell Type | Treatment | Observed Effect |
|---|---|---|
| Primary MM Cells | This compound (single agent) | Significant inhibition of cell viability. multiplemyelomahub.com |
| MM Cell Lines (RPMI8226, U266) | This compound (single agent) | Significant inhibition of cell viability. nih.gov |
| Primary MM Cells | This compound + Proteasome Inhibitors/Glucocorticosteroids | Enhanced inhibition of cell viability. multiplemyelomahub.com |
| MM Cell Line (RPMI8226) | This compound + Carfilzomib/Bortezomib | Markedly higher apoptosis and necrosis. researchgate.net |
In Vivo Studies
The anti-tumor activity of this compound has also been evaluated in animal models, specifically in severe combined immunodeficient (SCID) mice bearing human multiple myeloma xenografts.
Single-Agent Efficacy: As a single agent, this compound led to a decrease in tumor growth in the LAGκ-1A multiple myeloma xenograft model. nih.gov
Combination Therapy Efficacy: The combination of this compound with other anti-myeloma drugs showed significantly greater tumor growth inhibition. nih.gov Tumor-bearing mice that received this compound in combination with carfilzomib, bortezomib, dexamethasone (B1670325), or lenalidomide (B1683929) had significantly smaller tumors compared to the control group and to mice treated with single agents alone. multiplemyelomahub.comnih.gov
| Model | Treatment | Observed Effect |
|---|---|---|
| MM Xenograft (LAGκ-1A) in SCID mice | This compound (single agent) | Decrease in tumor growth. nih.gov |
| MM Xenograft (LAGκ-1A) in SCID mice | This compound + Carfilzomib/Bortezomib/Dexamethasone/Lenalidomide | Significantly smaller tumors compared to single agents or vehicle control. multiplemyelomahub.comnih.gov |
These preclinical findings underscore the potential of this compound as a therapeutic agent for multiple myeloma and provide a strong rationale for its further clinical investigation. nih.gov
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB052793; INCB-052793; INCB 052793. |
Origin of Product |
United States |
Molecular Target Specificity and Mechanistic Elucidation of Incb052793
Identification and Characterization of INCB052793 as a Selective JAK1 Inhibitor
This compound is characterized as an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1). This compound demonstrates potential antineoplastic activity by specifically binding to and inhibiting the phosphorylation of JAK1. biocompare.com Preclinical investigations have highlighted the anti-multiple myeloma (MM) activity of this compound, observed both in vitro and in vivo. aacrjournals.orgmedkoo.com A key characteristic of this compound is its high selectivity for JAK1, exhibiting approximately 100-fold selectivity over JAK2 in cellular assays. nih.gov
The Janus kinase (JAK) family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases play critical roles in signal transduction pathways initiated by various cytokines and growth factors. Upon ligand binding to their respective transmembrane receptors, receptor-associated JAKs undergo trans-phosphorylation, leading to their activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic regions of cytokine receptors, creating docking sites for Src Homology 2 (SH2) domains of Signal Transducer and Activator of Transcription (STAT) proteins. google.com
Table 1: Selectivity Profile of this compound
| Target Kinase | Selectivity |
| JAK1 | Primary Target |
| JAK2 | ~100-fold less potent than JAK1 nih.gov |
Note: Specific IC50 values for this compound against JAK1 and JAK2 are not publicly available.
Downstream Signaling Pathway Modulation by this compound
The JAK-STAT signaling pathway is a crucial mediator of cytokine activity and is frequently dysregulated in various tumor cell types, including multiple myeloma (MM) and acute myeloid leukemia (AML). biocompare.commedkoo.com This dysregulation often contributes to uncontrolled cellular proliferation and survival. This compound interferes with JAK-dependent signaling, which subsequently leads to an inhibition of cellular proliferation, particularly in tumor cells that exhibit overexpression of JAK1.
Inhibition of STAT3 Phosphorylation and Activation
A significant downstream effect of this compound's JAK1 inhibition is the modulation of STAT protein phosphorylation. STAT proteins, particularly STAT3, are key transcription factors activated by JAKs. Upon phosphorylation, typically at a specific tyrosine residue (Y705), STAT3 undergoes homodimerization, translocates to the nucleus, and binds to specific DNA response elements, thereby regulating the transcription of target genes involved in cell proliferation, survival, and angiogenesis. biocompare.com
Research findings indicate that this compound effectively inhibits the phosphorylation of STAT3 and/or STAT5 in several human AML cell lines, including MV411, Molm 16, and Molm 13. nih.gov Furthermore, in MOLM-16 xenograft models, administration of this compound led to a complete downregulation of p-STAT3 and p-STAT5 levels in tumors, demonstrating a dose-dependent effect on these critical signaling molecules. nih.gov
Table 2: Impact of this compound on STAT Phosphorylation in Cancer Cell Lines
| Cell Line | Cancer Type | Effect on p-STAT3/p-STAT5 | Reference |
| MV411 | AML | Effective inhibition | nih.gov |
| Molm 16 | AML | Effective inhibition | nih.gov |
| Molm 13 | AML | Effective inhibition | nih.gov |
| MOLM-16 tumors (xenograft) | AML | Complete downregulation (dose-dependent) | nih.gov |
Impact on Cytokine-Mediated Signaling Pathways (e.g., IL-6)
Cytokines play a pivotal role in the pathogenesis of various diseases, including multiple myeloma, by activating the JAK-STAT pathway. Interleukin-6 (IL-6) is a prominent cytokine known to constitutively activate the JAK-STAT pathway in multiple myeloma, promoting the growth, proliferation, and survival of myeloma cells. medkoo.com JAK1 has been identified as an important kinase in IL-6 signaling. By selectively inhibiting JAK1, this compound interferes with the cytokine-mediated signaling pathways, such as the IL-6/JAK/STAT3 axis, thereby disrupting the downstream effects that contribute to disease progression.
Molecular Interactions Governing this compound-Target Binding
This compound is classified as a small molecule inhibitor. Its mechanism of action involves specific binding to JAK1, which subsequently leads to the inhibition of JAK1 phosphorylation. Small molecules are generally capable of penetrating the cellular lipid bilayer to interact with intracellular targets, such as kinases. While the precise details of this compound's molecular interactions with JAK1 at an atomic level are not publicly detailed, its selective inhibitory effect suggests a specific binding mode within the kinase domain of JAK1. It is important to note that the chemical structure of this compound is not publicly available.
Preclinical Efficacy Assessment of Incb052793 in Multiple Myeloma Models
In Vitro Anti-Myeloma Activity in Cell Line Models
The in vitro assessment of INCB052793 revealed significant anti-myeloma activity across various MM cell line models, demonstrating its capacity to inhibit cell viability and proliferation, induce apoptosis, and cause cell cycle arrest.
Evaluation of this compound on Myeloma Cell Viability and Proliferation
This compound has been shown to significantly inhibit the viability of MM cell lines such as RPMI8226 and U266 when used as a single agent researchgate.netnih.govmultiplemyelomahub.com. This inhibition was further enhanced when this compound was combined with other anti-MM agents, including proteasome inhibitors (e.g., carfilzomib (B1684676), bortezomib) and glucocorticosteroids (e.g., dexamethasone) researchgate.netnih.govmultiplemyelomahub.comresearchgate.netaacrjournals.org. The combination of this compound with alkylating agents like cyclophosphamide, melphalan, and bendamustine (B91647) also synergistically inhibited the viability of MM cell lines, including MM1S aacrjournals.org.
Table 1: Effect of this compound on Myeloma Cell Viability in Vitro
| Cell Line/Cell Type | Treatment | Observed Effect | Citation |
| RPMI8226, U266 | Single-agent this compound | Significant inhibition of cell viability | researchgate.netnih.govmultiplemyelomahub.com |
| RPMI8226, U266 | This compound + Proteasome Inhibitors (carfilzomib, bortezomib) | Enhanced inhibition of cell viability | researchgate.netnih.govmultiplemyelomahub.comresearchgate.net |
| RPMI8226, U266 | This compound + Glucocorticosteroids (dexamethasone) | Enhanced inhibition of cell viability | researchgate.netnih.govmultiplemyelomahub.comresearchgate.net |
| RPMI8226, U266, MM1S | This compound + Alkylating Agents (cyclophosphamide, melphalan, bendamustine) | Synergistic inhibition of cell viability | aacrjournals.org |
Induction of Apoptosis and Cell Cycle Arrest by this compound
Studies have indicated that this compound can induce apoptosis in MM cells. For instance, in the RPMI8226 MM cell line, the proportion of apoptotic and necrotic myeloma tumor cells was markedly higher when treated with this compound in combination with proteasome inhibitors like carfilzomib or bortezomib (B1684674), compared to single-agent treatments researchgate.netoncotarget.com. Although not explicitly detailed for this compound, other JAK inhibitors have been shown to induce cell cycle arrest and apoptosis in human U266 myeloma cells core.ac.uk.
Effects on Primary Myeloma Cells from Patient Samples
This compound demonstrated significant inhibition of cell viability in primary MM cells obtained directly from patients researchgate.netnih.govmultiplemyelomahub.comwithpower.com. This effect was observed with single-agent this compound and was further enhanced when combined with other anti-MM agents, such as proteasome inhibitors and glucocorticosteroids researchgate.netnih.govmultiplemyelomahub.com. Specifically, the combination of this compound and bortezomib was shown to induce apoptosis in primary MM cells from patient samples, with flow cytometric analysis quantifying the percentage of positive staining for early and late apoptosis researchgate.netresearchgate.net.
In Vivo Efficacy in Murine Multiple Myeloma Xenograft Models
The in vivo efficacy of this compound was assessed in murine multiple myeloma xenograft models, demonstrating its ability to inhibit tumor growth both as a monotherapy and in a dose-dependent manner.
Assessment of Tumor Growth Inhibition by this compound Monotherapy
Single-agent this compound significantly reduced tumor growth in human MM xenograft models, specifically the LAGκ-1A tumor growing in severe combined immunodeficient (SCID) mice researchgate.netnih.govmultiplemyelomahub.com. Mice treated with this compound alone showed significantly smaller tumors compared to vehicle control mice aacrjournals.org. This anti-tumor effect was observed over an extended period, with significant reductions in tumor volume noted on various days post-implantation researchgate.netnih.govmultiplemyelomahub.com.
Dose-Dependent Efficacy Profiles in Preclinical In Vivo Studies
The anti-tumor effects of this compound in murine xenograft models were observed to be dose-dependent. Mice dosed with this compound at 30 mg/kg showed significant reductions in tumor volume on days 28, 35, 42, 49, 56, and 63. Similarly, this compound at a lower dose of 10 mg/kg also demonstrated anti-tumor effects on days 56 and 63 researchgate.netnih.govmultiplemyelomahub.com. These findings indicate a clear dose-response relationship for this compound in inhibiting tumor growth in vivo.
Table 2: In Vivo Tumor Growth Inhibition by this compound in LAGκ-1A Xenograft Model
| Dose (mg/kg) | Observed Effect on Tumor Volume | Time Points Observed | Citation |
| 30 | Significant reduction | Days 28, 35, 42, 49, 56, 63 | researchgate.netnih.govmultiplemyelomahub.com |
| 10 | Anti-tumor effects | Days 56, 63 | researchgate.netnih.govmultiplemyelomahub.com |
Tumor-bearing mice receiving combinations of this compound with other anti-MM agents such as carfilzomib, bortezomib, dexamethasone (B1670325), or lenalidomide (B1683929) exhibited significantly smaller tumors compared to those treated with vehicle control or single agents researchgate.netnih.govmultiplemyelomahub.comresearchgate.net. The combination of this compound with dexamethasone, lenalidomide, or pomalidomide (B1683931) demonstrated a superior effect on tumor growth compared to doublets of dexamethasone with lenalidomide or pomalidomide aacrjournals.org. The triple combination of this compound with dexamethasone and lenalidomide or pomalidomide showed the most significant effect on tumor growth aacrjournals.org.
Preclinical Pharmacodynamic Characterization of Incb052793
Assessment of Target Engagement and Pathway Inhibition in Preclinical Systems
INCB052793 is characterized as a selective inhibitor of Janus-associated kinase 1 (JAK1) google.comnih.govresearchgate.netgoogle.com. Preclinical investigations have demonstrated its high specificity, exhibiting approximately 100-fold selectivity for JAK1 over JAK2 in various cell lines. The compound exerts its effect by specifically binding to and inhibiting the phosphorylation of JAK1, thereby disrupting JAK-dependent signaling cascades google.com.
A key aspect of its mechanism involves the inhibition of the JAK-STAT (signal transducer and activator of transcription) signaling pathway, which is frequently dysregulated in numerous tumor types and plays a crucial role in cytokine activity google.com. In preclinical models, this compound has been shown to effectively abrogate the interleukin-6 (IL-6)/JAK/STAT3 signaling pathway, leading to induced cell death in JAK/STAT-dependent cell lines such as the multiple myeloma cell line INA-6. Furthermore, in acute myeloid leukemia (AML) cell lines, including MV411, Molm 16, and Molm 13, this compound significantly inhibited the phosphorylation of Stat3 and/or Stat5. Beyond STAT proteins, the compound also caused marked reductions in the levels of p-Akt and c-Myc in MV411 and Molm16 cells.
In vitro studies have consistently demonstrated the ability of this compound to inhibit cell viability across various preclinical systems. Significant inhibition of cell viability was observed in primary multiple myeloma cells treated with single-agent this compound, as well as in established MM cell lines like RPMI8226 and U266 google.com. The inhibitory effect on primary MM cells was further enhanced when this compound was combined with other anti-MM agents, including proteasome inhibitors and glucocorticosteroids google.com. Specifically, in the RPMI8226 MM cell line, the combination of this compound with proteasome inhibitors such as carfilzomib (B1684676) or bortezomib (B1684674) resulted in a markedly higher proportion of apoptotic and necrotic myeloma tumor cells compared to single-agent treatments. The combination of this compound with carfilzomib, bortezomib, lenalidomide (B1683929), or dexamethasone (B1670325) also led to a higher percentage of total cell death in MM cell lines and patient-derived tumor cells when compared with single agents nih.gov.
Table 1: In Vitro Pharmacodynamic Effects of this compound
| Preclinical System (Cell Line/Primary Cells) | Target Engagement/Pathway Inhibition | Observed Effect on Cell Viability/Proliferation | Reference |
| INA-6 (MM cell line) | Inhibition of JAK1, Abrogation of IL-6/JAK/STAT3 signaling | Growth inhibition (IC50 of 238 ± 29 nM), Induced cell death | |
| MV411, Molm 16, Molm 13 (AML cell lines) | Inhibition of p-Stat3 and/or p-Stat5 phosphorylation, Reduction in p-Akt and c-Myc levels | Not explicitly quantified for viability, but implied by pathway inhibition | |
| Primary MM cells, RPMI8226, U266 (MM cell lines) | Inhibition of JAK1 | Significant inhibition of cell viability (single agent and in combination) | google.com |
| RPMI8226 (MM cell line) | Inhibition of JAK1 | Markedly higher proportion of apoptotic and necrotic cells in combination with PIs | |
| MM cell lines and patient tumor cells | Inhibition of JAK1 | Higher percentage of total cell death in combination with anti-MM agents | nih.gov |
Correlation of Pharmacodynamic Markers with Preclinical Efficacy
Preclinical efficacy studies, particularly in in vivo xenograft and patient-derived xenograft (PDX) models, have demonstrated the anti-tumor potential of this compound, with observed effects correlating with its pharmacodynamic inhibition of the JAK-STAT pathway.
In human multiple myeloma xenograft models in SCID mice, single-agent this compound significantly reduced tumor growth of the LAGκ-1A xenograft google.com. Mice treated with this compound at a dose of 30 mg/kg showed a significant reduction in tumor volume across multiple time points (days 28, 35, 42, 49, 56, and 63), while a dose of 10 mg/kg also yielded significant anti-tumor effects on days 56 and 63 google.com. Notably, this compound as a single agent resulted in smaller tumors compared to single-agent dexamethasone, lenalidomide, or pomalidomide (B1683931) nih.gov. The anti-tumor effects were further amplified when this compound was combined with other anti-MM agents. Tumor-bearing mice receiving combinations of this compound with carfilzomib, bortezomib, dexamethasone, or lenalidomide exhibited significantly reduced tumor burdens compared to vehicle control and single-agent treatments nih.govgoogle.com. The combination of this compound, dexamethasone, and lenalidomide or pomalidomide demonstrated the most significant reduction in tumor growth nih.gov.
In acute myeloid leukemia (AML) models, this compound also showed significant efficacy. Oral administration of this compound in MOLM-16 xenografts resulted in dose-dependent inhibition of tumor growth. This anti-tumor effect was directly correlated with the complete downregulation of p-Stat3 and p-Stat5 levels within the MOLM-16 tumors, demonstrating a clear link between target engagement, pathway inhibition, and therapeutic outcome. Similarly, this compound was highly effective in inhibiting tumor growth in FLT3-ITD AML models, MV-4-11 and Molm-13. In these AML xenograft models, this compound was found to be comparably or even more efficacious in reducing tumor burden than standard chemotherapeutic agents like azacitidine and cytarabine (B982). Furthermore, the combination of this compound with cytarabine demonstrated superior efficacy compared to single agents in the MOLM-16 xenograft model. In a systemic PDX model of AML characterized by elevated endogenous levels of p-Stat3 and p-Stat5, this compound administration ameliorated disease severity and significantly impacted the median survival of leukemic SCID mice.
These preclinical findings collectively establish a strong correlation between the pharmacodynamic markers of JAK1 inhibition and the observed anti-tumor efficacy of this compound across various hematologic malignancies. The consistent inhibition of JAK-STAT signaling, including the phosphorylation of STAT proteins, directly translates into reduced cell proliferation, increased cell death, and significant tumor growth inhibition in both in vitro and in vivo models.
Table 2: Correlation of Pharmacodynamic Markers with Preclinical Efficacy of this compound
| Preclinical Model | Key Efficacy Marker | Correlating Pharmacodynamic Marker(s) | Reference |
| INA-6 xenograft (MM) | Reduction in tumor growth | Dose-dependent suppression of JAK/STAT signaling | |
| MOLM-16 xenograft (AML) | Significant inhibition of tumor growth (dose-dependent) | Complete downregulation of p-Stat3 and p-Stat5 levels in tumors | |
| FLT3-ITD AML models (MV-4-11, Molm-13) | Highly effective inhibition of tumor growth | (Implied by mechanism of action and efficacy in other AML models) | |
| Systemic AML PDX model | Amelioration of disease severity, significant effect on median survival | Elevated endogenous levels of p-Stat3 and p-Stat5 (targeted) | |
| LAGκ-1A xenograft (MM) | Reduced tumor growth (single agent and combination) | (Implied by JAK1 inhibition and observed anti-tumor activity) | nih.govgoogle.com |
Investigation of Combination Therapy Strategies with Incb052793 in Preclinical Settings
Rationale for Combining INCB052793 with Established Anti-Myeloma Agents
The Janus kinase (JAK) pathway, particularly JAK1, is a critical signaling node in the pathogenesis of multiple myeloma. nih.govnih.gov Dysregulated cytokine signaling, such as that mediated by interleukin-6 (IL-6), leads to constitutive activation of the JAK-STAT pathway, which in turn promotes the growth and survival of myeloma cells and contributes to drug resistance. multiplemyelomahub.com The selective inhibition of JAK1 by this compound presents a targeted approach to disrupt this oncogenic signaling cascade.
The rationale for combining this compound with standard-of-care anti-myeloma agents stems from the potential for synergistic or additive effects through complementary mechanisms of action. Established therapies, including proteasome inhibitors, glucocorticosteroids, and immunomodulatory agents (IMiDs), target distinct pathways essential for myeloma cell viability. By simultaneously inhibiting the JAK1-mediated pro-survival signals and the pathways targeted by these established agents, it is hypothesized that combination therapies can induce a more profound and durable anti-myeloma response. Furthermore, targeting the JAK pathway may help to overcome resistance mechanisms that develop against existing therapies. nih.gov
Evaluation of Synergistic Anti-Myeloma Effects in In Vitro Models
In vitro studies utilizing both multiple myeloma cell lines and primary MM cells from patients have demonstrated the enhanced anti-myeloma activity of this compound when used in combination with various classes of anti-myeloma drugs. nih.gov These studies have consistently shown a significant increase in the inhibition of cell viability compared to single-agent treatments. multiplemyelomahub.com
The combination of this compound with proteasome inhibitors has been shown to be highly effective in preclinical models. In the RPMI8226 multiple myeloma cell line, the combination of this compound with either carfilzomib (B1684676) or bortezomib (B1684674) resulted in a markedly higher proportion of apoptotic and necrotic tumor cells compared to cells exposed to either agent alone. researchgate.net This suggests a synergistic interaction that enhances the induction of programmed cell death in myeloma cells.
Table 1: In Vitro Efficacy of this compound in Combination with Proteasome Inhibitors
| Cell Line | Combination Agent | Observed Effect |
| RPMI8226 | Carfilzomib | Markedly higher apoptosis and necrosis vs. single agents researchgate.net |
| RPMI8226 | Bortezomib | Markedly higher apoptosis and necrosis vs. single agents researchgate.net |
| Primary MM Cells | Proteasome Inhibitors | Enhanced inhibition of cell viability nih.govmultiplemyelomahub.com |
Glucocorticosteroids like dexamethasone (B1670325) are a cornerstone of multiple myeloma therapy. Preclinical data indicates that the anti-myeloma effects of this compound are enhanced when combined with glucocorticosteroids. nih.gov Studies have shown that this combination leads to a greater reduction in the proliferation of MM cell lines and primary tumor cells derived from patients compared to the effects of each drug used alone. researchgate.net
Immunomodulatory agents are a key component of many anti-myeloma regimens. nih.gov The combination of this compound with lenalidomide (B1683929) has demonstrated significantly enhanced anti-tumor effects in preclinical settings. nih.gov This suggests that the simultaneous targeting of the JAK1 pathway and the cellular processes affected by IMiDs can lead to a more potent anti-myeloma response.
Assessment of Enhanced Tumor Growth Inhibition in In Vivo Combination Studies
The promising results from in vitro studies were further validated in in vivo preclinical models of multiple myeloma. In severe combined immunodeficient (SCID) mice bearing human MM tumor xenografts (LAGκ-1A), single-agent this compound demonstrated a significant reduction in tumor growth. nih.govmultiplemyelomahub.com
More importantly, when this compound was administered in combination with carfilzomib, bortezomib, dexamethasone, or lenalidomide, the reduction in tumor volume was significantly greater than that observed with either the vehicle control or the single-agent treatments. nih.govmultiplemyelomahub.com These findings provide strong in vivo evidence for the synergistic anti-tumor activity of these combination regimens and support their further clinical evaluation. nih.gov
Table 2: In Vivo Tumor Growth Inhibition with this compound Combination Therapies
| Xenograft Model | Combination Agent | Outcome |
| LAGκ-1A | Carfilzomib | Significantly smaller tumors vs. single agents and control nih.gov |
| LAGκ-1A | Bortezomib | Significantly smaller tumors vs. single agents and control nih.gov |
| LAGκ-1A | Dexamethasone | Significantly smaller tumors vs. single agents and control nih.gov |
| LAGκ-1A | Lenalidomide | Significantly smaller tumors vs. single agents and control nih.gov |
Molecular Mechanisms Underlying Combination Efficacy
The synergistic effects observed with this compound combination therapies are thought to arise from the interplay of their distinct molecular mechanisms. While the precise mechanisms of synergy are still under investigation, several hypotheses have been proposed.
The combination of proteasome inhibitors and immunomodulatory agents, for instance, has been a subject of study, with the understanding that their interaction is complex. researchgate.net Proteasome inhibitors block the degradation of proteins, which can paradoxically interfere with the IMiD-mediated degradation of certain transcription factors. researchgate.net However, the incomplete inhibition of the proteasome at therapeutic doses may still permit sufficient degradation of these factors while retaining the other anti-myeloma effects of proteasome inhibition. researchgate.net
Immunomodulatory agents have both tumoricidal and immunostimulatory functions, which likely contribute to their synergistic activity with other drug classes. nih.gov By inhibiting the JAK-STAT pathway, this compound can suppress the pro-survival signaling that may be a mechanism of resistance to other agents. The pleiotropic effects of proteasome inhibitors on both myeloma cells and the tumor microenvironment may also contribute to the observed synergy. mdpi.com Further research is needed to fully elucidate the intricate molecular pathways that are modulated by these combination therapies to produce enhanced anti-myeloma activity.
Mechanisms of Resistance to Incb052793 and Strategies for Overcoming Them in Preclinical Models
Identification of Intrinsic and Acquired Resistance Pathways to JAK1 Inhibition
Resistance to JAK1 inhibition, as exemplified by INCB052793, can arise through several intrinsic and acquired mechanisms. A primary pathway implicated in resistance is the activation and functional adaptation of the JAK-STAT signaling cascade itself multiplemyelomahub.com. This can manifest as a reactivation of downstream signaling even in the absence of secondary mutations, often through heterodimeric activation of JAK2 by other JAK family members like JAK1 and TYK2. This phenomenon has been observed in cell lines, murine models, and patient samples, and is notable for its reversibility upon drug withdrawal, which can restore sensitivity to type 1 JAK inhibitors.
Furthermore, mutations within the JAK1 and JAK2 pathways have been directly associated with acquired resistance to immune checkpoint inhibitors (ICIs), suggesting a broader role for these mutations in therapeutic evasion. Specifically, acquired loss-of-function mutations in JAK1 and JAK2 have been identified in melanoma patients who relapsed after pembrolizumab (B1139204) treatment. These mutations can lead to a lack of PD-L1 expression due to the tumor cells' inability to respond to interferon-gamma (IFN-γ), thereby enabling immune tolerance and attenuating the efficacy of immune checkpoint blockade. The hyperactivation of the JAK/STAT pathway has also been implicated in drug resistance of tumor cells more broadly.
Role of the Tumor Microenvironment in Mediating Resistance to this compound
The tumor microenvironment (TME) plays a critical role in mediating resistance to JAK1 inhibitors like this compound. In multiple myeloma, cytokines within the bone marrow microenvironment are known to trigger the activation of JAK/STAT signaling pathways in tumor cells, which in turn promotes tumor growth, survival, and the development of drug resistance.
Immunosuppressive components within the TME significantly contribute to resistance. For instance, elevated levels of tumor-associated macrophages (TAMs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs) in the tumor stroma are consistently associated with poor prognosis and can facilitate resistance. These cells secrete immunosuppressive cytokines, such as transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), which inhibit T-cell activity and foster an environment conducive to tumor growth and drug resistance.
Specifically, M2 macrophages, which are induced by MM cells, have been shown to upregulate the expression of MUC1 and CD44 on tumor cells. This upregulation is directly linked to lenalidomide (B1683929) resistance in MM. The complex interplay within the TME, including the activation of pathways like CXCL12/CXCR4, further contributes to the upregulation of MUC1 and CD44, thereby promoting drug resistance.
Preclinical Strategies to Circumvent or Reverse this compound Resistance
Preclinical studies have explored various strategies to overcome or reverse resistance to JAK1 inhibition, often focusing on combination therapies that target compensatory pathways or elements within the TME.
Overcoming Dexamethasone (B1670325) Resistance via JAK/STAT Pathway Modulation
Activation of the JAK/STAT pathway is a known mechanism contributing to dexamethasone resistance in multiple myeloma multiplemyelomahub.com. Preclinical investigations have demonstrated that JAK inhibitors, including this compound, can restore the sensitivity of MM cells to dexamethasone multiplemyelomahub.com. This is achieved through the modulation of the cross-talk between the JAK/STAT pathway and glucocorticosteroids multiplemyelomahub.com. Dexamethasone treatment itself has been observed to elevate levels of STAT3 and the pro-survival factor PI3K in melanoma cells, leading to increased STAT3 levels. Prolonged exposure to dexamethasone often results in resistance, which can be overcome, at least partially, through JAK/STAT inhibition.
For example, studies have shown that JAK inhibitors can reduce STAT3 activation and increase apoptosis in myeloma cells, even in both IL-6 independent and IL-6 dependent cell lines. This suggests that targeting the JAK/STAT pathway can effectively resensitize MM cells to glucocorticoids, providing a rationale for combination therapies.
Targeting MUC1 in Lenalidomide-Resistant Models
Upregulation of MUC1 (Mucin 1) and CD44 has been strongly associated with resistance to lenalidomide in multiple myeloma. Preclinical research indicates that inhibition of the JAK1/2 pathway can suppress M2 macrophage polarization and effectively overcome lenalidomide resistance by reducing the expression of key factors, including MUC1, CD44, TRIB1, CXCL12, and CXCR4.
The mechanism by which JAK inhibition targets MUC1 involves its role in stabilizing β-catenin. When MUC1 is upregulated, it forms a complex with β-catenin, targeting WNT-responsive genes such as MYC and CCND1, thereby enhancing gene transcription and increasing CD44 expression. Conversely, the inhibition of MUC1 leads to enhanced proteasomal degradation of β-catenin, which subsequently reduces WNT gene transcription and results in decreased CD44 expression.
Studies using JAK inhibitors like ruxolitinib (B1666119) have shown their ability to downregulate MUC1 expression in MM cells, thereby restoring sensitivity to lenalidomide. This highlights a promising strategy for overcoming resistance in patients who have become refractory to lenalidomide-based therapies.
Considerations for Translational Preclinical Research and Future Directions
Utility of Preclinical Models for Predicting Therapeutic Response to INCB052793
Preclinical models have been instrumental in evaluating the therapeutic response to this compound, particularly in the context of multiple myeloma (MM). Studies conducted both in vitro and in vivo have demonstrated that this compound exhibits anti-MM activity as a single agent and, notably, in combination with other established anti-MM therapies. cancer.govnih.govnih.gov
In various MM preclinical models, this compound has been shown to decrease cell viability and inhibit tumor growth. For instance, in the MM cell line RPMI8226, treatment with this compound, particularly in combination with proteasome inhibitors such as carfilzomib (B1684676) or bortezomib (B1684674), resulted in a markedly higher proportion of apoptotic and necrotic myeloma tumor cells compared to single-agent treatments. cancer.govnih.gov Similar synergistic effects were observed when this compound was combined with immunomodulatory agents like lenalidomide (B1683929) or the glucocorticosteroid dexamethasone (B1670325). cancer.govnih.gov
In in vivo studies using human MM xenograft models, such as the LAGκ-1A model in SCID mice, single-agent this compound significantly inhibited tumor growth. cancer.govnih.gov The anti-tumor effects were further enhanced when this compound was administered in combination with proteasome inhibitors (carfilzomib or bortezomib) or with dexamethasone and lenalidomide. cancer.govnih.gov These preclinical findings suggest that JAK inhibitors, including this compound, may yield clinically significant effects even in the absence of additional immunomodulatory agents in MM patients. cancer.gov
The following table summarizes key preclinical findings regarding this compound's efficacy in MM models:
| Model Type | Treatment Regimen | Observed Effect | References |
| MM Cell Lines (e.g., RPMI8226, U266) | This compound (single agent) | Significant inhibition of cell viability | cancer.govnih.govnih.gov |
| MM Cell Lines (e.g., RPMI8226) | This compound + Carfilzomib | Markedly higher apoptosis/necrosis, decreased cell viability | cancer.govnih.gov |
| MM Cell Lines (e.g., RPMI8226) | This compound + Bortezomib | Markedly higher apoptosis/necrosis, decreased cell viability | cancer.govnih.gov |
| MM Cell Lines | This compound + Lenalidomide | Enhanced anti-MM activity | cancer.govnih.gov |
| MM Cell Lines | This compound + Dexamethasone | Enhanced anti-MM activity | cancer.govnih.gov |
| Human MM Xenograft (LAGκ-1A in SCID mice) | This compound (single agent) | Significant inhibition of tumor growth | cancer.govnih.gov |
| Human MM Xenograft (LAGκ-1A in SCID mice) | This compound + Proteasome Inhibitors (Carfilzomib or Bortezomib) | Significantly reduced tumor volumes | |
| Human MM Xenograft (LAGκ-1A in SCID mice) | This compound + Dexamethasone or Lenalidomide | Significantly inhibited tumor growth | cancer.gov |
Unexplored Avenues for Preclinical Investigation of this compound
Beyond its direct anti-proliferative effects, this compound has demonstrated immunomodulatory properties. Preclinical data indicate that this compound potently inhibits the production of proinflammatory factors, such as interleukin-17 (IL-17) and monocyte chemoattractant protein 1 (MCP-1), which are induced by cytokines like IL-23 and IL-6. The inhibitory concentrations (IC50 values) for these effects ranged approximately from 10 to 100 nM.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which this compound targets, plays a crucial role in the pathogenesis of multiple myeloma, including the downregulation of anti-tumor immune responses. cancer.govnih.gov Inhibition of JAK proteins has been shown to enhance the anti-MM effects of other drugs. cancer.govnih.gov
While these findings highlight this compound's ability to modulate the inflammatory microenvironment, further preclinical investigations could delve deeper into its direct impact on specific immune cell populations (e.g., T cells, NK cells, myeloid-derived suppressor cells) and their functions within the tumor microenvironment. Exploring how this compound influences immune checkpoint protein expression or the generation of tumor-specific immune responses in various preclinical models represents an important unexplored avenue.
While multiple myeloma has been the primary focus of this compound preclinical research, its mechanism as a JAK1 inhibitor suggests broader potential in other hematologic malignancies where JAK/STAT pathway dysregulation is implicated. Notably, this compound has shown high efficacy in patient-derived xenograft (PDX) and xenograft models of acute myeloid leukemia (AML) that express elevated endogenous phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).
The NCI Drug Dictionary indicates this compound's potential antineoplastic activity in JAK1-overexpressing tumor cells, which can be found across various tumor types, including hematologic malignancies. nih.gov Early phase studies have also explored this compound in combination with other agents in contexts such as myelodysplastic syndromes (MDS) and lymphoma, suggesting preclinical interest in these areas. Future preclinical studies could systematically investigate INCB05793's efficacy, alone and in combination, across a wider spectrum of hematologic malignancies, including various subtypes of leukemia and lymphoma, where aberrant JAK1 signaling contributes to disease progression.
Methodological Advancements for this compound Preclinical Assessment
Preclinical assessment of this compound has relied on a combination of in vitro and in vivo methodologies. In vitro studies typically involve the use of cancer cell lines and primary tumor cells to evaluate parameters such as cell viability, proliferation, and apoptosis. cancer.govnih.govnih.gov The inhibition of specific signaling pathways, such as STAT3 activation, is also a key assessment. cancer.govnih.govnih.gov
Methodological advancements in preclinical assessment could include:
Advanced Imaging Techniques: Utilizing non-invasive imaging modalities (e.g., bioluminescence imaging, PET scans) to monitor tumor response and drug distribution in vivo with greater precision and in real-time.
Omics Technologies: Integrating transcriptomics, proteomics, and metabolomics analyses from preclinical samples to identify novel biomarkers of response or resistance to this compound and to elucidate a more comprehensive understanding of its molecular effects.
Organoid and 3D Culture Models: Developing and utilizing more complex in vitro models, such as patient-derived organoids or 3D co-culture systems, which better mimic the tumor microenvironment and could provide more predictive preclinical data.
CRISPR/Cas9 Gene Editing: Employing gene editing technologies to create specific genetic alterations in preclinical models to study the impact of particular mutations or gene expressions on this compound's efficacy and to identify potential resistance mechanisms.
Immunophenotyping and Functional Immune Assays: Implementing more detailed immunophenotyping of immune cell populations within preclinical tumor models and conducting functional assays to thoroughly characterize the immunomodulatory effects of this compound on anti-tumor immunity.
Q & A
Q. What frameworks support interdisciplinary collaboration in studying this compound’s therapeutic potential?
- Methodological Answer : Adopt Team Science principles (e.g., NIH Collaboration Plan) with defined roles for chemists, biologists, and clinicians. Use shared data platforms (e.g., LabArchives) for real-time collaboration and version control. Establish consensus on endpoints (e.g., RECIST criteria for oncology trials) early to align objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
